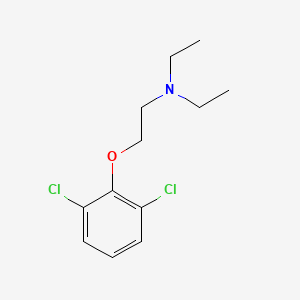
N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.42 g/mol.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide is not fully understood. However, it has been reported that N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This inhibition may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has been reported to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been reported to exhibit antioxidant activity and to protect against oxidative stress-induced damage. N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide in lab experiments is its high purity and high yield synthesis method. N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the scientific research of N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide. One direction is the further exploration of its anti-inflammatory and analgesic properties, which may lead to the development of new drugs for the treatment of inflammatory diseases. Another direction is the investigation of its potential as an antioxidant and its ability to protect against oxidative stress-induced damage. Additionally, the use of N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide as a building block in the synthesis of metal-organic frameworks may lead to the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide can be achieved through a multi-step process involving the reaction of 2,6-dimethylaniline with 3-methylphenol in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with sodium acetate to produce N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide. This method has been reported to yield high purity and high yield of N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. In the field of organic chemistry, N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has been used as a ligand in the synthesis of metal complexes. In the field of material science, N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has been used as a building block in the synthesis of metal-organic frameworks. In the field of medicinal chemistry, N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide has been studied for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-6-4-9-15(10-12)20-11-16(19)18-17-13(2)7-5-8-14(17)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDKBVXTKDIDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5684508.png)
![(3-methoxyphenyl){methyl[(5-methyl-2-furyl)methyl]amino}acetic acid](/img/structure/B5684513.png)
![N-{2-[1-(2-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5684522.png)
![2-(dimethylamino)-N,4-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5684537.png)
![8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5684549.png)


![3-{2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684565.png)
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5684566.png)
![3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid](/img/structure/B5684576.png)
![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]pyrimidin-2-amine](/img/structure/B5684592.png)
![1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5684593.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5684594.png)
![2-[(3-methyl-2-butenoyl)amino]benzamide](/img/structure/B5684596.png)